molecular formula C17H18N2OS B2977206 (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine CAS No. 931292-65-8

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine

Cat. No.: B2977206
CAS No.: 931292-65-8
M. Wt: 298.4
InChI Key: DTJQWIAZGQNJIV-UHFFFAOYSA-N
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Description

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine is a complex organic compound known for its diverse applications in both research and industry. Its intricate structure combines elements of indole and thioether functionalities, making it a valuable subject of study in various scientific disciplines.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 2,3-dihydro-1H-indole, methyl 2-oxoethylthio, and 4-nitrophenylamine.

  • Step 1 - Formation of 1H-indol-1-yl-methyl 2-oxoethylthio intermediate: : A condensation reaction between 2,3-dihydro-1H-indole and methyl 2-oxoethylthio under basic conditions.

  • Step 2 - Nucleophilic Substitution: : The intermediate undergoes nucleophilic substitution with 4-nitrophenylamine, yielding the final compound.

  • Purification: : The product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial-scale production requires optimization of the reaction conditions for increased yield and purity:

  • Catalysts: : Utilizing specific catalysts to enhance reaction rates.

  • Solvent Systems: : Employing eco-friendly solvents to minimize environmental impact.

  • Reactor Design: : Continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the indole ring, using reagents like potassium permanganate or osmium tetroxide.

  • Reduction: : Reduction reactions, such as hydrogenation, can be performed on the nitro group if present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, osmium tetroxide.

  • Reducing Agents: : Hydrogen gas with palladium on carbon.

  • Substituents: : Halogens, alkyl groups, and nitro groups in presence of Lewis acids.

Major Products Formed

  • Oxidation Products: : Indole-2,3-dione derivatives.

  • Reduction Products: : Aminophenyl derivatives.

  • Substitution Products: : Halogenated or alkylated phenylamine derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Used as an intermediate for the synthesis of more complex molecules.

  • Catalysis: : Acts as a catalyst or ligand in various organic reactions.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.

  • Cellular Probes: : Utilized in fluorescent probes for cellular imaging.

Medicine

  • Drug Development: : Explored for its potential therapeutic properties in treating diseases.

Industry

  • Material Science: : Incorporated into polymers and materials for enhanced properties.

  • Chemical Sensors: : Used in the development of sensors for detecting specific analytes.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)methane: : Contains a methane group instead of an amine, influencing its reactivity and applications.

  • (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)carboxylic acid: : Features a carboxylic acid group, altering its chemical behavior and solubility.

  • (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)hydroxyl: : Possesses a hydroxyl group, affecting its reactivity and potential biological activity.

Uniqueness

The combination of the indole and thioether functionalities, coupled with the specific positioning of the amine group, gives (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine distinct properties that are leveraged in various fields of research and industry.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQWIAZGQNJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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